molecular formula C24H23N3O2 B2670498 3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide CAS No. 314076-17-0

3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide

Cat. No. B2670498
CAS RN: 314076-17-0
M. Wt: 385.467
InChI Key: MOXXQGMIUOJCPP-KOEQRZSOSA-N
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Description

“3-(9H-carbazol-9-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide” is a heterocyclic derivative . It is mainly used as an intermediate for synthetic materials . It can be used as a charge transporting material as it exhibits high charge carrier mobility and photochemical stability .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, phenylhydrazine is condensed with cyclohexanone to form the corresponding imine. This is followed by a hydrochloric acid-catalyzed rearrangement reaction and ring-closing reaction to form tetrahydrocarbazole . In another method, a mixture of the ethyl 3-(9H-carbazol-9-yl)propanoate and hydrazine in ethanol is heated under reflux for several hours .


Molecular Structure Analysis

The molecular formula of “3-(9H-carbazol-9-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide” is C24H23N3O2 . The average mass is 385.458 Da and the monoisotopic mass is 385.179016 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One of the main physical mechanisms driving the resistive switching has been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport .

Scientific Research Applications

Neurodegenerative Diseases Treatment

One study focused on the synthesis and bioinformatic characterization of new Schiff bases, including derivatives related to the specified compound, for potential applicability in brain disorders, particularly Alzheimer’s disease. These compounds were evaluated for their drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties. The study highlighted the potential of these compounds as neuropsychiatric drugs, showing promise in treating neurodegenerative disorders (Avram et al., 2021).

Anticancer Activity

Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrated significant antioxidant and anticancer activities. These compounds, related to the specified chemical structure, showed enhanced cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines compared to known antioxidants and anticancer agents. This suggests their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Optical Properties and Fluorescence Quenching

The optical properties and fluorescence quenching of carbazole-containing push-pull chromophores have been studied, revealing their potential in solvatochromic properties and as probes for determining critical micelle concentration of surfactants. These findings indicate the compound's utility in photophysical research and applications in materials science (Asiri et al., 2017).

Antimicrobial Agents

Another study explored the design, synthesis, and in vitro characterization of novel antimicrobial agents based on 6-Chloro-9H-carbazol derivatives and 1,3,4-oxadiazole scaffolds. The synthesized compounds exhibited good antimicrobial activity, with some showing exceptional anti-biofilm activity against P. aeruginosa biofilms. These findings highlight the compound's potential in developing new antimicrobial treatments (Bordei (Telehoiu) et al., 2020).

Mechanism of Action

The mechanism of action of this compound is related to its ability to facilitate resistive switching by the applied voltage . This property makes it useful in applications such as organic memory devices .

properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-2-29-23-14-8-3-9-18(23)17-25-26-24(28)15-16-27-21-12-6-4-10-19(21)20-11-5-7-13-22(20)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXQGMIUOJCPP-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(9H-carbazol-9-yl)-N'-(2-ethoxybenzylidene)propanehydrazide

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